Octahydro-4,7-methanoindenone
Overview
Description
]decane-8-one, is a bicyclic organic compound with the molecular formula C10H14O. It is a derivative of indene and is characterized by its unique tricyclic structure, which includes a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-4,7-methanoindenone typically involves the hydrogenation of indene derivatives. One common method is the catalytic hydrogenation of 4,7-methanoindan-5-one using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction proceeds as follows:
[ \text{C}_9\text{H}8\text{O} + \text{H}2 \rightarrow \text{C}{10}\text{H}{14}\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Octahydro-4,7-methanoindenone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or esters.
Reduction: The ketone can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with halogens or other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted products
Scientific Research Applications
Octahydro-4,7-methanoindenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of octahydro-4,7-methanoindenone is primarily related to its ability to undergo various chemical transformations. The ketone functional group is highly reactive and can participate in nucleophilic addition and substitution reactions. The tricyclic structure provides rigidity and stability, making it a valuable scaffold in the design of new compounds. Molecular targets and pathways involved in its biological activity are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Hexahydro-4,7-methanoindan: Similar tricyclic structure but lacks the ketone functional group.
Tetrahydrodicyclopentadiene: Another tricyclic compound with different functional groups.
Norbornane derivatives: Compounds with similar bicyclic structures but varying functional groups.
Uniqueness
Octahydro-4,7-methanoindenone is unique due to its combination of a tricyclic structure and a ketone functional group. This combination imparts distinct chemical reactivity and stability, making it a versatile compound for various applications .
Properties
IUPAC Name |
tricyclo[5.2.1.02,6]decan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h6-8,10H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSNSBFZDXDTFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294117 | |
Record name | Tricyclo[5.2.1.0(2,6)]decan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30294117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94277-20-0, 17364-68-0 | |
Record name | Octahydro-4,7-methanoindenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094277200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC94592 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94592 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tricyclo[5.2.1.0(2,6)]decan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30294117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octahydro-4,7-methanoindenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.053 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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